6-Bromo-2-methylpyridin-3-ol
Overview
Description
Synthesis Analysis The synthesis of derivatives similar to 6-Bromo-2-methylpyridin-3-ol often involves complex processes including diazotization, bromation, oxidation, chlorination, amination, and sometimes Hofmann degradation. For example, the synthesis of 2-Amino-6-bromopyridine, a related compound, starts from 2-amino-6-methylpyridine and goes through a series of reactions under carefully controlled conditions, achieving a total yield of 34.6% (Xu Liang, 2010).
Molecular Structure Analysis The molecular structure of related bromopyridine compounds is typically confirmed through spectroscopic methods such as IR and ^1H NMR. These methods provide detailed insights into the molecular composition and arrangement, essential for understanding the properties and reactivity of the compound (Xu Liang, 2010).
Chemical Reactions and Properties Compounds in the bromopyridine family exhibit diverse chemical reactivity, which can be harnessed for further chemical modifications and applications in synthesis. For instance, the presence of the bromo group makes these compounds suitable for nucleophilic substitution reactions or as intermediates in the synthesis of more complex molecules (Xu Liang, 2010).
Scientific Research Applications
Synthesis and Characterization
Researchers have developed efficient synthetic routes and characterized novel compounds related to 6-Bromo-2-methylpyridin-3-ol, expanding the repertoire of pyridine derivatives with potential applications in pharmaceuticals and materials science. For instance, a study detailed the synthesis of 3-bromo-6-methylpyridazine, highlighting a methodological approach that could be adapted for related compounds like 6-Bromo-2-methylpyridin-3-ol, thus providing a foundation for the synthesis of complex molecules with specific functional properties (Xin Bing-wei, 2008).
Catalytic Applications
Terpyridines and their transition metal complexes, which can be synthesized from pyridine derivatives similar to 6-Bromo-2-methylpyridin-3-ol, have found extensive applications in catalysis. These applications range from artificial photosynthesis and organic transformations to polymerization reactions, showcasing the versatility of pyridine-based catalysts in facilitating diverse chemical processes (A. Winter, G. Newkome, U. Schubert, 2011).
Molecular Docking and Drug Discovery
Derivatives of 3-Amino-2-methylpyridine, a compound closely related to 6-Bromo-2-methylpyridin-3-ol, have been explored as BAZ2B bromodomain ligands. This highlights the potential of such pyridine derivatives in the discovery and design of new drugs through molecular docking and in silico studies, providing a pathway for the development of targeted therapies (J. Marchand, G. Lolli, A. Caflisch, 2016).
Material Science and Electrocatalysis
In material science, pyridine derivatives have been utilized in the development of new materials with unique properties. For example, the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 in an ionic liquid, a process related to the chemistry of 6-Bromo-2-methylpyridin-3-ol, showcases the potential of such compounds in creating sustainable chemical processes and materials (Q. Feng, Ke‐long Huang, Suqin Liu, X. Wang, 2010).
Safety And Hazards
6-Bromo-2-methylpyridin-3-ol is classified as Acute toxicity, oral (Category 4), H302; Skin corrosion/irritation (Category 2), H315; Serious eye damage/eye irritation (Category 2A), H319; Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3), H335 . The safety information suggests wearing protective gloves/protective clothing/eye protection/face protection, and avoiding dust formation, breathing vapours, mist or gas .
properties
IUPAC Name |
6-bromo-2-methylpyridin-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO/c1-4-5(9)2-3-6(7)8-4/h2-3,9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZEZVKXETZALTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00458305 | |
Record name | 6-Bromo-2-methylpyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00458305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2-methylpyridin-3-ol | |
CAS RN |
118399-86-3 | |
Record name | 6-Bromo-2-methylpyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00458305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Bromo-2-methylpyridin-3-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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